molecular formula C6H8Cl2N2 B591745 (5-Chloropyridin-2-yl)methanamine hydrochloride CAS No. 871826-13-0

(5-Chloropyridin-2-yl)methanamine hydrochloride

Cat. No. B591745
M. Wt: 179.044
InChI Key: HZUPEPYIDPCKQQ-UHFFFAOYSA-N
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Description

“(5-Chloropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 871826-13-0 . It has a molecular weight of 179.05 . The compound appears as a solid under normal conditions .


Synthesis Analysis

The synthesis of “(5-Chloropyridin-2-yl)methanamine hydrochloride” involves a reaction with hydrogen chloride and hydrogen in ethanol and water . The reaction mixture is shaken under a hydrogen atmosphere for 2 hours. The resulting residue is then taken up in saturated sodium bicarbonate and extracted with dichloromethane .


Molecular Structure Analysis

The InChI code for “(5-Chloropyridin-2-yl)methanamine hydrochloride” is 1S/C6H7ClN2.ClH/c7-5-1-2-6 (3-8)9-4-5;/h1-2,4H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Chloropyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.57, indicating its lipophilicity . It is very soluble, with a solubility of 5.88 mg/ml .

Scientific Research Applications

Novel Chemical Syntheses and Characterizations

  • Synthesis and Characterization of Heterocyclic Schiff Bases : A study on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which are structurally related to (5-Chloropyridin-2-yl)methanamine, explored their potential anticonvulsant activities. These compounds demonstrated significant protective effects against seizures in various models, showcasing their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

  • Development of Metal Complexes for Photocytotoxicity : Research on iron(III) complexes with ligands related to (5-Chloropyridin-2-yl)methanamine highlighted their unprecedented photocytotoxic properties. These complexes demonstrated significant potential in cellular imaging and the treatment of cancer through light-activated reactive oxygen species generation (Basu et al., 2014).

Catalytic and Biological Applications

  • Catalysis and Structural Analysis : The synthesis and analysis of zinc(II) complexes bearing iminopyridines derived from (5-Chloropyridin-2-yl)methanamine showcased their effectiveness as pre-catalysts for the polymerization of lactides. These findings open avenues for the production of polylactic acid, a biodegradable polymer, highlighting the compound's utility in green chemistry (Kwon, Nayab, & Jeong, 2015).

  • Anticancer Drug Development : A derivative of (5-Chloropyridin-2-yl)methanamine was identified as a wingless beta-catenin agonist, showing a dose-dependent increase in bone formation rate in rat models. This suggests its potential application in treating bone disorders and implicates its role in Wnt signaling pathways (Pelletier et al., 2009).

Molecular Interaction and Material Science

  • Molecular Interaction Studies : Ligand exchange and spin state equilibria studies involving Fe(II) complexes based on ligands similar to (5-Chloropyridin-2-yl)methanamine provided insights into their structural dynamics and magnetic properties. These studies are crucial for understanding the behavior of such complexes in aqueous media, with implications for their use in medicinal chemistry and material science (Draksharapu et al., 2012).

  • Photocytotoxicity and DNA Interaction : The photocytotoxic properties of certain complexes derived from (5-Chloropyridin-2-yl)methanamine were examined for their ability to generate reactive oxygen species under light, leading to DNA cleavage. This characteristic could be harnessed for targeted cancer therapies, illustrating the compound's potential in developing light-activated anticancer treatments (Draksharapu et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Relevant Papers

There are peer-reviewed papers and technical documents related to “(5-Chloropyridin-2-yl)methanamine hydrochloride” available at Sigma-Aldrich . These documents can provide more detailed information about the compound.

properties

IUPAC Name

(5-chloropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPEPYIDPCKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1257535-54-8
Record name 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10719878
Record name 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyridin-2-yl)methanamine hydrochloride

CAS RN

871826-13-0
Record name 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871826-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound 2-(aminomethyl)-5-chloropyridine (18 g, 0.13 mol, from Step D) was dissolved in dichloromethane (50 mL) and hydrochloric methanol solution (5 M, 50 mL) was added. After stirring for several min a white solid began to precipitate. The mixture was stirred for 1 h at 0-5° C., and the solid was collected by filtration and the filtrate was evaporated in vacuo to give some off-white solid. The combined solid was washed with a small amount of cold DCM. The product was dried in vacuo to yield the indicated compound as the hydrochloric salt. 1H-NMR (DMSO-d6, 400 MHz) δ 8.70 (s, 3H), 8.62 (s, 1H), 8.0 (dd, J=2.5, 6 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 4.15 (m, 2H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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